molecular formula C26H20FN5O2S2 B1683802 MGCD-265 CAS No. 875337-44-3

MGCD-265

Cat. No.: B1683802
CAS No.: 875337-44-3
M. Wt: 517.6 g/mol
InChI Key: UFICVEHDQUKCEA-UHFFFAOYSA-N
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Mechanism of Action

MGCD-265, also known as N-((3-Fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)carbamothioyl)-2-phenylacetamide, is a potent, multi-targeted, and ATP-competitive inhibitor . This compound has been developed to target several key proteins involved in cancer development and progression .

Target of Action

This compound primarily targets the Met, VEGFR1, 2, 3, Tie-2, and Ron receptor tyrosine kinases . These targets play crucial roles in controlling cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, which are hallmarks of tumor cell biology .

Mode of Action

This compound inhibits the enzymatic activities of c-Met, Ron, VEGFRs, and Tie-2 in vitro . It abolishes the phosphorylation of wild type and mutant forms of c-Met, as well as Tie-2 and KDR receptor . The compound also abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses .

Biochemical Pathways

This compound inhibits multiple pathways involved in tumor cell growth and survival as well as angiogenesis . It blocks key pathways regulating cancer development and progression . The inhibition of these pathways distinguishes this compound from other agents that target either c-Met or VEGFRs alone .

Result of Action

This compound inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, it also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas . Tumor inhibition occurs without weight loss or myelosuppressive effects .

Biochemical Analysis

Biochemical Properties

MGCD-265 potently inhibits c-Met, Ron, VEGFRs, and Tie-2 enzymatic activities in vitro . It abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses, in vitro angiogenesis, and in vivo vascular permeability . It also inhibits the activation of regulators of cancer development and progression by targeting Met, the three members of the VEGFR family, Tie-2, and Ron .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, this compound also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of multiple molecular pathways involved in cancer growth and progression . It inhibits the activation of Met kinase domain mutants, as well as mutants within the juxtamembrane region, and the extracellular domain with nanomolar potency . Furthermore, this compound inhibits signaling pathways activated downstream from Met mutants .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have good oral pharmacokinetic properties . Tumor inhibition occurs without weight loss or myelosuppressive effects . In xenograft tumors from mice treated with this compound, these analyses reveal the regulation of a number of genes involved in c-Met and VEGFR biological activities .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit tumor growth in multiple c-Met dependent xenograft models . The effects of this compound vary with different dosages, and it has been observed that the compound inhibits tumor growth more effectively at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its ability to inhibit multiple receptor tyrosine kinases . These targets control cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, hallmarks of tumor cell biology .

Transport and Distribution

Given its potent inhibitory effects on multiple receptor tyrosine kinases, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a potent inhibitor of multiple receptor tyrosine kinases, it is likely that it is localized to specific compartments or organelles where these kinases are active .

Chemical Reactions Analysis

MGCD-265 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Properties

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647874
Record name N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875337-44-3
Record name MGCD-265
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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